Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol linker, which enhances solubility and stability, along with a cleavable peptide sequence designed for targeted drug delivery. The molecular formula of this compound is , with a molecular weight of approximately 871.9 g/mol. Its structure includes functional groups such as maleimide and para-aminobenzoic acid, making it suitable for bioconjugation applications in therapeutic contexts .
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is synthesized through established chemical methodologies that involve the coupling of various peptide components and linkers. It is commercially available from several suppliers specializing in biochemical reagents, including CD Bioparticles, Chemsrc, and MedchemExpress .
This compound is classified as a cleavable linker used in ADC formulations. ADCs are complex molecules composed of an antibody linked to a cytotoxic drug via a stable linker. The specific design of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP allows for selective release of the drug in target cells, particularly those expressing specific enzymes such as cathepsin B .
The synthesis of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP typically involves multiple steps:
The synthesis often employs automated peptide synthesizers to ensure high purity and yield. High-performance liquid chromatography (HPLC) is commonly utilized for purification purposes, ensuring that the final product meets the required specifications for research and clinical applications .
The molecular structure of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP can be described as follows:
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP can undergo several chemical reactions:
The mechanism of action for Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP primarily revolves around its use in antibody-drug conjugates:
Relevant data include:
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP has numerous scientific applications:
Table 1: Structural Components of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP and Their Functions
Component | Chemical Entity | Primary Function |
---|---|---|
Targeting Ligand | Maleimide (Mal) | Covalent conjugation to sulfhydryl groups (cysteines) on antibodies |
Primary Spacer | beta-Alanine (beta-Ala) | Short carbon chain spacer providing distance and flexibility |
Hydrophilic Unit | Tetraethylene Glycol (PEG4) | Enhances aqueous solubility, reduces aggregation, improves PK properties |
Cleavage Site | Valine-Citrulline (Val-Cit) | Substrate for lysosomal protease Cathepsin B, enabling site-specific drug release |
Self-Immolative Spacer | para-Aminobenzyl Alcohol (PAB) | Facilitates spontaneous release of active drug upon dipeptide cleavage |
Payload Coupler | p-Nitrophenyl Carbonate (PNP) | Highly reactive ester for efficient amine-mediated conjugation to cytotoxic payloads |
Cleavable linkers represent a cornerstone of ADC design, enabling the precise spatiotemporal release of potent cytotoxic agents within target cells. Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP incorporates a protease-sensitive linker designed for selective activation within the tumor microenvironment, specifically the lysosomal compartment. The linker's stability during systemic circulation is paramount to prevent off-target payload release and associated toxicity. Upon ADC internalization into target cancer cells, lysosomal proteases, predominantly cathepsin B, recognize and cleave the Val-Cit dipeptide bond [5] [7] [9]. This enzymatic cleavage triggers the self-immolative PAB spacer, leading to the release of the unmodified, active cytotoxic drug. This mechanism leverages the differential enzyme expression between tumor cells (high cathepsin B activity) and healthy tissues (lower activity), enhancing therapeutic specificity [5] [8]. Research consistently demonstrates that optimized cleavable linkers like this Val-Cit system significantly improve the therapeutic index (potency versus toxicity) of ADCs compared to non-cleavable systems or free drugs [3] [8].
The Val-Cit dipeptide sequence is a meticulously chosen element within Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP, acting as the linchpin for controlled drug release. Citrulline, a non-standard amino acid, is specifically employed due to its optimal recognition and cleavage kinetics by cathepsin B, a cysteine protease abundantly present and highly active within the lysosomes of tumor cells [5] [7] [9]. The Val-Cit bond exhibits a crucial balance: sufficient stability in plasma and extracellular fluid to minimize premature drug release, yet rapid hydrolysis upon exposure to cathepsin B within the lysosomal environment following ADC internalization [5] [8]. This selectivity is fundamental for minimizing off-target cytotoxicity. While other protease-sensitive sequences exist (e.g., Phe-Lys, Val-Ala, Val-Ala-Gly tripeptide), Val-Cit remains one of the most extensively validated and utilized motifs in both research and clinically approved ADCs (e.g., Brentuximab vedotin) [5] [8]. Its robustness stems from consistent cleavage kinetics across various tumor types and its compatibility with diverse payload classes. Table 2 compares Val-Cit with other common cleavable peptides.
Table 2: Comparison of Protease-Cleavable Peptide Sequences Used in ADC Linkers
Peptide Sequence | Cleaving Enzyme(s) | Cleavage Rate | Plasma Stability | Key Advantages/Disadvantages |
---|---|---|---|---|
Val-Cit | Cathepsin B | High | High | Gold standard, well-validated, broad applicability |
Phe-Lys | Cathepsin B, Plasmin | High | Moderate | Faster cleavage but potentially lower plasma stability |
Val-Ala | Cathepsin B | Moderate-High | High | Used in approved ADCs (e.g., Polatuzumab vedotin) |
Val-Ala-Gly (Tripeptide) | Cathepsin B | High | High | Emerging alternative, may enable different release kinetics [5] |
The tetraethylene glycol (PEG4) spacer within Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP plays a multifaceted and critical role in ADC performance. PEGylation is a strategic solution to counter the inherent hydrophobicity imparted by potent cytotoxic payloads and certain linker components. Excessive hydrophobicity leads to ADC aggregation, accelerated plasma clearance by the mononuclear phagocyte system (MPS), and reduced tumor exposure [3]. The PEG4 chain (approximately 17-20 atoms long) significantly enhances the aqueous solubility of the linker-payload complex and the resulting ADC [2] [6] [10]. This hydrophilicity translates directly to improved pharmacokinetics: reduced nonspecific interactions, lower clearance rates, and extended circulation half-life, allowing more ADC to reach and accumulate within the tumor tissue via the enhanced permeability and retention (EPR) effect [3]. Crucially, research demonstrates a direct correlation between PEG chain length and ADC clearance: PEG chains shorter than approximately 8 ethylene oxide units (like PEG4) often result in faster clearance, while lengths of PEG8 and above provide optimal PK profiles with minimal further improvement beyond PEG12 [3]. While PEG4 offers a significant solubility advantage over non-PEGylated linkers and is suitable for many applications, the cited research indicates that longer PEG chains (e.g., PEG8, PEG12) can further optimize the PK of high-drug-load ADCs (DAR 8), achieving a wider therapeutic window [3]. The choice of PEG4 in this specific linker balances effective hydrophilicity, synthetic accessibility, and minimal impact on conjugation efficiency or target binding.
Table 3: Impact of PEG Spacer Length on ADC Pharmacokinetic Properties
PEG Length (Ethylene Oxide Units) | Relative Hydrophilicity | Plasma Clearance Rate | Impact on Tumor Exposure | Typical Application Context |
---|---|---|---|---|
No PEG | Low | Very High (Fast) | Low | Often leads to suboptimal ADC PK, high aggregation |
PEG4 (e.g., Mal-beta-Ala-PEG4-...) | Moderate | Moderate-High | Moderate | Common balance for solubility & manufacturability [2] [6] |
PEG8 | High | Low Threshold (Improved) | High | Minimal clearance threshold, good solubility [3] |
PEG12 / PEG24 | Very High | Low (Slow) | Very High | Optimal for high DAR (e.g., 8) ADCs [3] |
The maleimide (Mal) group at the N-terminus of Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP is the workhorse for covalent attachment to the antibody component. Maleimides undergo highly selective and rapid Michael addition with sulfhydryl groups (-SH) at physiological pH, primarily targeting reduced interchain disulfides or engineered cysteine residues on antibodies [2] [7] [10]. This chemoselective reaction allows for efficient conjugation under mild conditions, forming stable thioether adducts essential for generating homogeneous and therapeutically effective ADCs. A significant challenge with conventional maleimides is the potential for in vivo retro-Michael reactions (deconjugation) or thiol exchange with endogenous thiols like albumin cysteine-34, leading to premature payload loss and reduced efficacy [3]. To address this, modern linkers often incorporate structural features to enhance stability. While the basic maleimide in Mal-beta-Ala-PEG4-Val-Cit-PAB-PNP is susceptible, research highlighted in the search results emphasizes the development and use of self-stabilizing maleimides (e.g., derivatives forming hydrolyzed succinimide thioethers or incorporating steric hindrance) in next-generation ADCs [3]. These modified maleimides undergo rapid hydrolysis of the succinimide ring after conjugation, forming a stable, non-reversible succinamic acid thioether linkage, thereby preventing deconjugation and improving ADC pharmacokinetics and efficacy in vivo [3]. The beta-Ala spacer adjacent to the maleimide in this linker contributes flexibility but does not inherently confer ring hydrolysis; stabilization requires specific maleimide designs.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3